N6-(2-Hydroxyethyl)-2'-deoxyadenosine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3S,5R)-5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAMDXBTZWMIAM-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Genesis and Chemical Synthesis of N6 2 Hydroxyethyl 2 Deoxyadenosine
Formation Pathways of N6-(2-Hydroxyethyl)-2'-deoxyadenosine
The presence of N6-HEdA in biological systems can be attributed to both internal metabolic processes and external environmental exposures.
Endogenous Formation as a DNA Adduct from Alkylating Agents
Endogenously, this compound is formed as a DNA adduct, which is a segment of DNA bound to a cancer-causing chemical. This can lead to mutations and potentially the initiation of cancer. While the direct endogenous formation of N6-HEdA is a subject of ongoing research, the formation of structurally related etheno adducts, such as 1,N6-ethenodeoxyadenosine (εdA), is well-documented. stonybrookmedicine.edunih.gov These adducts arise from the reaction of DNA with reactive aldehydes, such as 4-oxo-2-nonenal, which are major products of lipid peroxidation. nih.gov Lipid peroxidation is a process that can be initiated by reactive oxygen species (ROS), which are byproducts of normal cellular metabolism. nih.gov The presence of εdA has been detected in human liver DNA. stonybrookmedicine.edu
The important industrial and environmental carcinogen, 1,3-butadiene (B125203) (BD), is another agent that leads to the formation of adenine (B156593) adducts in DNA. These include N6-(2-hydroxy-3-buten-1-yl)-2′-deoxyadenosine (N6-HB-dA), which shares structural similarities with N6-HEdA. escholarship.org These lesions in DNA, if not repaired, can lead to A → T and A → G mutations. escholarship.org Mammalian cells possess efficient mechanisms to remove these types of adducts from genomic DNA, with studies showing rapid removal of related adducts. escholarship.org
Exogenous Derivation in Environmental Exposure Research
Exogenously, N6-(2-Hydroxyethyl)-adenosine (HEA), a related compound, has been isolated from various fungi, including Cordyceps and Isaria species. researchgate.netmdpi.com This suggests potential dietary or environmental exposure routes. Research has focused on the biological activities of HEA, which include antioxidant and anti-inflammatory properties. medchemexpress.comnih.gov While HEA is the ribonucleoside, its presence in the environment raises the possibility of its conversion to the deoxyribonucleoside form, N6-HEdA, within organisms. Further research is needed to fully understand the extent of environmental exposure to N6-HEdA and its precursors.
Laboratory Synthesis Methodologies
The study of N6-HEdA and its biological implications necessitates its availability in pure form, which is achieved through laboratory synthesis.
Chemical Synthesis for Oligonucleotide Integration
The chemical synthesis of this compound and its analogues is a multi-step process. One approach involves the modification of a starting nucleoside, such as adenosine (B11128). nih.gov A common strategy for synthesizing N6-substituted adenosines is the reaction of 6-chloropurine (B14466) nucleosides with various amines. researchgate.net Another method involves the reaction of 6-aminopurine nucleosides with halides. researchgate.net
A specific synthesis of 2′-(2-Hydroxyethyl)-2′-deoxyadenosine has been reported, starting from a protected adenosine derivative. nih.gov This synthesis involves several key steps, including the introduction of a functional group at the 2' position of the ribose sugar, followed by deprotection steps to yield the final product. nih.gov Microwave-assisted synthesis has also been developed as a more efficient and environmentally friendly method, significantly reducing reaction times and avoiding the use of toxic solvents. researchgate.net
For the integration of such modified nucleosides into DNA strands, they are typically converted into phosphoramidite (B1245037) derivatives. sdu.dk These phosphoramidites can then be used in automated solid-phase oligonucleotide synthesis. nih.govnih.gov This allows for the creation of custom DNA sequences containing the N6-HEdA adduct at specific positions, which are invaluable tools for studying DNA repair mechanisms and the mutagenic potential of the adduct. escholarship.org
Isolation and Purification Techniques from Synthetic Preparations or Biological Matrices
Following chemical synthesis, N6-HEdA must be isolated and purified to remove byproducts and unreacted starting materials. Common purification techniques include column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC). nih.gov The choice of eluent is critical for achieving good separation. For instance, a mixture of chloroform (B151607) and methanol (B129727) is often used. nih.gov
For the purification of the final product and its phosphorylated derivatives, ion-exchange chromatography is frequently employed. nih.gov For example, a DOWEX AG 50W-X8 column can be used to exchange cations. nih.gov
When isolating DNA adducts from biological matrices, the process is more complex. It typically involves the enzymatic digestion of DNA to release the individual nucleosides, followed by sophisticated analytical techniques for separation and detection. Isotope dilution high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is a powerful methodology used for the quantification of DNA adducts in chromosomal DNA. escholarship.org Stable isotope-labeled internal standards, such as N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine, are often used to ensure accurate quantification. lgcstandards.com
Interactive Data Table: Synthetic Intermediates in the Synthesis of 2′-(2-Hydroxyethyl)-2′-deoxyadenosine nih.gov
| Compound Name | Starting Material | Reagents | Product | Yield (%) |
| 2′-O-Phenoxythiocarbonyl-3′,5′-O-(1,1,3,3-tetraisopropyldisilox-1,3-diyl)adenosine | 3′,5′-O-(1,1,3,3-Tetraisopropyldisilox-1,3-diyl)adenosine | 4-Dimethylaminopyridine, Phenoxythiocarbonyl chloride | Compound 4 | 89 |
| 2′-(2-Trityloxyethyl)-2′-deoxyadenosine | Protected nucleoside 9 | Tetra-n-butylammonium fluoride (B91410) | Compound 10 | 87 |
| 5′-O-Tosyl-2′-(2-hydroxyethyl)-2′-deoxyadenosine | Trityl ether 11 | 80% Acetic Acid in H₂O | Alcohol 12 | 92 |
| 2′-(2-Hydroxyethyl)-2′-deoxyadenosine 5′-Diphosphate | Nucleoside tosylate 12 | Tris(tetra-n-butylammonium) hydrogen pyrophosphate | Compound 2 | 38 |
Molecular Interactions and Biological Implications of N6 2 Hydroxyethyl 2 Deoxyadenosine in Dna
N6-(2-Hydroxyethyl)-2'-deoxyadenosine as a DNA Adduct
DNA adducts are segments of DNA that have become chemically bonded to a cancer-causing chemical. This process can be a crucial first step in the development of cancer.
Adduct Formation Specificity and Stereochemistry at the N6 Position
The formation of this compound (N6-HE-dAdo) within DNA is a specific type of DNA damage. While the precise mechanisms of its formation from various environmental and endogenous sources are a subject of ongoing research, it is understood to be a DNA adduct. The N6 position of adenine (B156593) is a known site for modification by various electrophilic agents. For instance, metabolites of carcinogens like N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine, can form adducts at the N6 position of deoxyadenosine (B7792050). nih.gov
The stereochemistry at the N6 position, referring to the three-dimensional arrangement of the hydroxyethyl (B10761427) group, can influence the adduct's interaction with the DNA helix and with cellular machinery. The specific orientation of the substituent can affect hydrogen bonding patterns and steric hindrance within the DNA structure.
Consequences for DNA Double Helix Structure and Stability
The presence of a bulky group at the N6 position of deoxyadenosine can disrupt the normal Watson-Crick base pairing with thymine, which is crucial for the stability of the DNA double helix. The stability of the DNA duplex is a delicate balance of hydrogen bonds between bases and base-stacking interactions. atdbio.com Modifications at the N6 position can alter these interactions.
The introduction of a substituent like the 2-hydroxyethyl group can lead to a decrease in the melting temperature (Tm) of the DNA duplex, a measure of its thermal stability. The degree of destabilization can depend on the specific conformation of the adduct and its local sequence context. For example, studies on other N6-substituted adenosine (B11128) analogs have shown that they can be accommodated within the DNA duplex, but often with a thermodynamic penalty. researchgate.net
Table 1: Factors Influencing DNA Duplex Stability
| Factor | Effect on Stability |
| Hydrogen Bonding | The formation of hydrogen bonds between complementary base pairs (A-T and G-C) is a primary stabilizing force. |
| Base Stacking | The hydrophobic and van der Waals interactions between adjacent, stacked base pairs contribute significantly to stability. |
Salt Concentration | Higher salt concentrations shield the negatively charged phosphate (B84403) backbone, reducing repulsion and increasing stability. atdbio.com | | pH | Extreme pH values can lead to protonation or deprotonation of the bases, disrupting hydrogen bonding and destabilizing the duplex. | | Base Sequence | The sequence of bases affects stability; for example, GC-rich regions are more stable than AT-rich regions due to three versus two hydrogen bonds. | | Modified Bases | The presence of modified bases, such as this compound, can either stabilize or destabilize the duplex depending on the nature of the modification. atdbio.com |
Influence on DNA Processing Mechanisms
The alteration of DNA structure by adducts like this compound can have profound effects on essential cellular processes that involve reading the DNA sequence.
Effects on DNA Replication Fidelity and Translesion Synthesis
DNA replication must occur with high fidelity to ensure the accurate transmission of genetic information. The presence of a DNA adduct can stall the replicative DNA polymerases. nih.gov To overcome such lesions, cells employ a process called translesion synthesis (TLS), which utilizes specialized, lower-fidelity DNA polymerases to bypass the damage. nih.govnih.gov
The bypass of an N6-substituted deoxyadenosine adduct can be error-prone, leading to the incorporation of an incorrect nucleotide opposite the lesion. This can result in mutations, such as transversions or transitions, in the daughter DNA strand. The accuracy and efficiency of TLS depend on the specific adduct and the particular TLS polymerase involved. nih.gov For example, studies on other N6-modified adducts have shown that different polymerases exhibit varying efficiencies and fidelities when bypassing the lesion.
Impact on DNA Transcription and Gene Expression Regulation
Transcription, the process of synthesizing RNA from a DNA template, can also be affected by the presence of DNA adducts. An adduct located within the coding region of a gene can block the progression of RNA polymerase, leading to truncated transcripts and a decrease in the expression of that gene.
Furthermore, modifications to DNA bases can have epigenetic implications, altering gene expression without changing the underlying DNA sequence. For example, N6-methyladenosine (6mA), a related modification, is recognized as an epigenetic mark in some organisms, playing a role in regulating gene expression, DNA replication, and repair. nih.govnih.govnih.gov While the specific role of this compound in gene expression regulation is not as well-characterized, its presence could potentially interfere with the binding of transcription factors or other regulatory proteins to DNA, thereby modulating gene expression. nih.gov
Engagement with DNA Repair Systems
To counteract the deleterious effects of DNA damage, cells have evolved sophisticated DNA repair mechanisms. The presence of a bulky adduct like this compound is typically recognized by the nucleotide excision repair (NER) pathway. In NER, a segment of the damaged DNA strand containing the adduct is excised and then resynthesized using the complementary strand as a template.
The efficiency of repair can vary depending on the specific structure of the adduct and its location in the genome. Some adducts may be poorly recognized by the repair machinery, leading to their persistence in the DNA and an increased likelihood of causing mutations during subsequent rounds of replication. Studies on similar adducts have shown that their repair can be slow in human cells. nih.gov If not repaired, such lesions can contribute to the accumulation of mutations, a hallmark of carcinogenesis.
Recognition and Excision by DNA Glycosylases and Associated Repair Pathways
The repair of N6-HEdA is thought to be primarily handled by the Base Excision Repair (BER) pathway. youtube.com This intricate cellular mechanism is responsible for identifying and removing damaged or modified DNA bases. youtube.com The process is initiated by a DNA glycosylase that recognizes the specific lesion and cleaves the N-glycosidic bond connecting the damaged base to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. youtube.com
While direct evidence specifically identifying the glycosylase that excises N6-HEdA is limited, the human alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), is a strong candidate. AAG is known for its broad substrate specificity, recognizing and excising a wide variety of alkylated and deaminated purines from DNA. nih.govnih.gov This promiscuity is attributed to a flexible active site that utilizes non-specific π-π interactions with the damaged base, allowing it to accommodate a range of adducts. nih.gov
Studies on the effects of ethylene (B1197577) oxide, a precursor to N6-HEdA, have shown changes in the expression of BER-related genes, suggesting an active cellular response to this type of DNA damage. For instance, in rats exposed to ethylene oxide, the expression of 3-methyladenine-DNA glycosylase (a homolog of human AAG) was altered in the brain, spleen, and liver, indicating the involvement of this pathway in the repair of hydroxyethyl adducts. nih.gov
The general mechanism of BER, following the action of a DNA glycosylase, involves the following steps:
AP Site Creation: A DNA glycosylase, likely AAG, recognizes the N6-HEdA adduct and flips it out of the DNA helix into its active site. It then cleaves the bond between the base and the sugar, leaving an AP site. youtube.com
Incision: An AP endonuclease, such as APE1, recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate. youtube.comnih.gov
Synthesis and Ligation: DNA polymerase β then fills the gap by inserting the correct nucleotide (adenine) and removes the 5'-deoxyribose phosphate. Finally, DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand. youtube.com
An alternative, though less likely, pathway for the repair of some N6-alkyladenine adducts is direct reversal by AlkB family proteins. uchicago.edu These enzymes can oxidatively dealkylate certain lesions, directly restoring the original base without excising it. uchicago.edu However, the primary and most established pathway for adducts like N6-HEdA remains BER initiated by a DNA glycosylase.
Table 1: Key Proteins in the Base Excision Repair of N6-Alkyladenine Adducts
| Protein | Function | Role in Repair of N6-HEdA |
|---|---|---|
| Alkyladenine DNA Glycosylase (AAG/MPG) | Recognizes and excises a broad range of alkylated purines by cleaving the N-glycosidic bond. | Presumed primary glycosylase for recognizing and initiating the repair of N6-HEdA. |
| AP Endonuclease 1 (APE1) | Cleaves the phosphodiester backbone at the AP site created by the glycosylase. | Essential for processing the AP site after the excision of N6-HEdA. |
| DNA Polymerase β (Pol β) | Fills the single-nucleotide gap and removes the remaining sugar-phosphate residue. | Carries out the DNA synthesis step in the repair process. |
| DNA Ligase | Seals the final nick in the DNA backbone. | Completes the repair, restoring the DNA strand. |
Repair Efficiency and Biological Persistence of the Adduct
Research on ethylene oxide-induced DNA damage has shown that the expression of BER genes can be tissue-dependent. nih.gov For example, prolonged exposure in rats led to an increase in the expression of multiple BER genes in the liver, but not in the brain or spleen. nih.gov This suggests that the liver may have a higher capacity for repairing such adducts, potentially leading to lower persistence in this organ compared to others.
If not repaired, N6-HEdA can persist in the DNA and interfere with critical cellular processes like DNA replication and transcription. During replication, the modified base can be misread by DNA polymerases, leading to the insertion of an incorrect nucleotide opposite the adduct and resulting in a mutation in the subsequent round of replication. The persistence of DNA adducts is a key step in the initiation of carcinogenesis.
Table 2: Factors Influencing the Biological Persistence of this compound
| Factor | Description | Implication for Persistence |
|---|---|---|
| Tissue-Specific Gene Expression | The expression levels of BER proteins, such as AAG and APE1, can vary between different tissues. nih.gov | Higher expression in tissues like the liver may lead to more efficient repair and lower persistence. |
| Cellular Proliferation Rate | Rapidly dividing cells have less time to repair DNA damage before replication. | Increased likelihood of mutations if the adduct is not repaired before the S-phase. |
| Overall BER Capacity | The overall health and efficiency of the Base Excision Repair pathway within the cell. | Deficiencies in BER can lead to the accumulation of N6-HEdA and other DNA lesions. |
| Adduct Structure | The specific chemical structure of the adduct influences its recognition by DNA glycosylases. | Subtle structural features of N6-HEdA may affect its binding affinity to the AAG active site and thus the rate of excision. |
Advanced Analytical Methodologies for N6 2 Hydroxyethyl 2 Deoxyadenosine Research
Spectroscopic Techniques for Structural Elucidation and Conformation Analysis (e.g., NMR)
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of chemical compounds. For N6-(2-Hydroxyethyl)-2'-deoxyadenosine and its analogs, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. researchgate.nethyphadiscovery.com Studies on the related compound N6-(2-hydroxyethyl)-adenosine (HEA), isolated from fungal cultures, have successfully used NMR to confirm its molecular structure. researchgate.netnih.gov
In these analyses, techniques such as proton NMR (¹H-NMR) and other comprehensive chemical analyses are employed to precisely map the arrangement of atoms within the molecule. researchgate.net While mass spectrometry can provide an accurate mass and suggest a chemical formula, NMR offers unambiguous proof of the structure, which is crucial when differentiating between isomers. The data from NMR can definitively confirm the attachment point of the 2-hydroxyethyl group to the adenosine (B11128) base. hyphadiscovery.com In addition to NMR, other spectroscopic methods such as Fourier transform infrared spectroscopy (FT-IR) and UV spectroscopy have been used in conjunction to provide a complete characterization of these types of adenosine derivatives. researchgate.netnih.gov
Mass Spectrometry-Based Quantitation and Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the primary analytical tool for studying DNA adducts due to its exceptional sensitivity and selectivity. nih.govnih.gov This technology allows for both the targeted quantification of known adducts and the exploratory profiling of unknown DNA modifications.
For the specific and sensitive quantification of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. A targeted assay has been developed for the simultaneous detection and measurement of five different 2-hydroxyethyl-DNA adducts that can form from exposure to ethylene (B1197577) oxide, including this compound (N(6)-HEdA). nih.gov
This method involves the isolation of the hydroxyethyl (B10761427) adducts from unmodified nucleosides, followed by HPLC purification before detection by LC-MS/MS. nih.gov The system operates in selective reaction monitoring (SRM) mode, which provides high specificity by monitoring a particular precursor-to-product ion transition, ensuring that only the compound of interest is quantified. nih.gov This approach is highly sensitive, with limits of detection reported to be in the range of 0.5 to 25 femtomoles for each adduct. nih.gov The application of this assay has been demonstrated in the measurement of both background and ethylene oxide-induced adduct levels in various DNA samples. nih.gov
Table 1: Key Findings of Targeted LC-MS/MS Analysis for HE-DNA Adducts
| Parameter | Description | Source |
|---|---|---|
| Target Analytes | N(6)-HEdA, N7-HEG, N1-HEdA, O(6)-HEdG, and N3-HEdU | nih.gov |
| Technique | High-Performance Liquid Chromatography/Electrospray Ionisation Tandem Mass Spectrometry (HPLC/ESI-MS/MS) | nih.gov |
| Quantification Mode | Selective Reaction Monitoring (SRM) | nih.gov |
| Sample Preparation | Neutral thermal hydrolysis or enzymatic digestion, followed by HPLC purification | nih.gov |
| Limit of Detection | 0.5 - 25 fmol for each adduct | nih.gov |
DNA adductomics represents a newer, more comprehensive approach that aims to screen for all DNA adducts in a sample, including those that are unknown or unexpected. researchgate.net This "untargeted" strategy heavily relies on ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS). chemrxiv.orgchemrxiv.org UHPLC-HRMS provides not only reliable identification through accurate mass measurements but can also perform untargeted screening. chemrxiv.org
In the development of sensitive UHPLC-HRMS-based methods for DNA adductomics, this compound has been used as a reference standard to optimize and validate the analytical conditions. chemrxiv.org The major analytical challenge in this field is the need for high sensitivity and selectivity, as DNA adducts are present at extremely low levels within a highly complex biological matrix. chemrxiv.orgchemrxiv.org UHPLC provides superior separation, while HRMS offers the mass accuracy needed to determine the elemental composition of detected ions, aiding in the identification of putative adducts. researchgate.net Researchers have optimized factors such as mobile phases and mass spectrometer settings to enhance the signal for a mixture of DNA adduct reference standards, including this compound. chemrxiv.org
Application in Biomarker Development for Exposure Assessment
The detection and quantification of specific DNA adducts are crucial for developing biomarkers that can be used to assess exposure to harmful chemicals. nih.gov These biomarkers can provide a more accurate measure of the biologically effective dose than external exposure measurements alone. nih.gov
The presence of this compound in biological samples is a direct indicator of exposure to ethylene oxide or other ethylene oxide-releasing agents. nih.gov Analytical methods capable of measuring this adduct allow it to be used as a biomarker in molecular epidemiology and risk assessment. nih.govnih.gov For instance, the targeted LC-MS/MS assay has been successfully employed to measure these adducts in DNA to assess exposure. nih.gov By quantifying the levels of this compound and other related adducts, researchers can gain insights into an individual's exposure history and potential health risks associated with that exposure. nih.govnih.gov
Interdisciplinary Research Perspectives and Future Directions
Mechanistic Investigations of Adduct-Induced Mutagenesis and Genotoxicity
The genotoxic and mutagenic potential of N6-(2-Hydroxyethyl)-2'-deoxyadenosine is a primary concern, as these effects are foundational to the process of carcinogenesis. While direct studies on the mutagenicity of this specific adduct are evolving, significant insights can be drawn from research on structurally similar exocyclic deoxyadenosine (B7792050) adducts, such as 1,N6-ethenodeoxyadenosine (εdA) and adducts derived from 1,3-butadiene (B125203).
Research using shuttle plasmid vectors in human cells has shown that εdA, when placed at a specific site, is mutagenic, inducing A→T, A→G, and A→C mutations. stonybrookmedicine.edunih.gov The A→T transversion is a particularly significant finding, as it aligns with mutations observed in tumors associated with exposure to vinyl compounds. stonybrookmedicine.edu Interestingly, εdA was found to be more mutagenic in human cells than 8-oxodeoxyguanosine, another well-known oxidative DNA lesion, but did not cause significant miscoding in Escherichia coli, suggesting different processing by prokaryotic and eukaryotic repair systems. nih.gov
The cellular response to such adducts involves complex DNA repair pathways, primarily Base Excision Repair (BER). Studies on various N6-substituted deoxyadenosine adducts from 1,3-butadiene have demonstrated that they are recognized and cleaved by the BER machinery in human cell nuclear extracts. escholarship.org However, the specific DNA glycosylases responsible for the initial recognition and excision of these bulky N6-adducts are not yet fully identified, as common glycosylases like AAG, hNEIL1, and Mutyh did not show activity against these lesions in assays. escholarship.org This points to the involvement of a different, possibly yet-to-be-characterized, BER enzyme in their removal. escholarship.org The rate of repair is also a critical factor; for instance, the 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2′-deoxyadenosine adduct was found to be removed rapidly from the genome of mammalian cells, with a half-life of just under an hour. escholarship.org Understanding which enzymes process this compound and how efficiently they do so is a key direction for future mechanistic studies.
| Adduct | Organism/Cell Line | Observed Mutations | Significance |
|---|---|---|---|
| 1,N6-ethenodeoxyadenosine (εdA) | Human (HeLa) Cells | A→T, A→G, A→C | A:T→T:A transversions are found in tumors associated with vinyl compound exposure. |
| 1,N6-ethenodeoxyadenosine (εdA) | E. coli | Insignificant miscoding (<0.27%) | Highlights differences in DNA repair and tolerance mechanisms between prokaryotes and eukaryotes. |
Development of Novel Research Tools and Methodological Innovations
Advancements in understanding this compound rely heavily on the development of specialized research tools and innovative methodologies for its synthesis, detection, and functional analysis.
A crucial tool for mechanistic studies is the ability to synthesize the pure compound and its derivatives. One reported approach involves a structure-based design and multi-step chemical synthesis to produce 2′-(2-hydroxyethyl)-2′-deoxyadenosine. nih.gov This synthesis allows for the creation of modified oligonucleotides containing the adduct at a specific site, which are indispensable for mutagenesis and DNA repair studies. A key step in a reported synthesis pathway is the selective tosylation of the primary alcohol group of a protected diol intermediate. nih.gov
Furthermore, the synthesis of stable isotope-labeled versions of the adduct is critical for its accurate detection and quantification in biological samples using mass spectrometry-based methods. N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine, a deuterated isotopologue, serves as an ideal internal standard for such analyses, enabling precise measurement of adduct levels in DNA from cells or tissues exposed to ethylene (B1197577) oxide. lgcstandards.com
Methodological innovations also extend to the purification of related compounds from natural sources. While this compound is primarily known as a DNA adduct from chemical exposure, the related ribonucleoside, N6-(2-hydroxyethyl)adenosine (HEA), has been isolated from fungi like Cordyceps cicadae. nih.govnih.gov The purification techniques developed for HEA, such as column chromatography and preparative HPLC, can be adapted for the isolation and purification of the deoxyadenosine adduct and its metabolites from complex biological matrices. nih.govnih.gov
| Intermediate Step | Description | Purpose |
|---|---|---|
| Trityl Protection | Protection of the 2' hydroxyl ethyl group using trityl chloride. | Allows for selective reaction at other positions of the molecule. |
| Desilylation | Removal of a silyl (B83357) protecting group using tetra-n-butylammonium fluoride (B91410) (TBAF). | Generates a diol for subsequent selective modification. |
| Selective Tosylation | Addition of a tosyl group to the primary 5' alcohol. | Prepares the 5' position for subsequent reactions, such as phosphorylation. |
| Detritylation | Removal of the trityl protecting group using aqueous acetic acid. | Yields the final alcohol product. |
Broader Context in Nucleic Acid Biology and Environmental Toxicology
The study of this compound provides a critical link between environmental toxicology and fundamental nucleic acid biology. As a biomarker of exposure to ethylene oxide, its presence and concentration in DNA can inform toxicological risk assessments for this widespread environmental and industrial chemical. The mutagenic potential of this adduct underscores the mechanism by which such exposures can lead to cancer and other genetic diseases.
Beyond its role as a lesion, the structural modification of deoxyadenosine at the N6 position has been explored in other biological contexts. For example, the synthetic analogue 2′-(2-hydroxyethyl)-2′-deoxyadenosine was designed as a potential inhibitor of ribonucleotide reductase (RNR). nih.gov RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. nih.gov The design rationale was to create a molecule that could occupy the enzyme's active site and displace a conserved water molecule, thereby inhibiting the enzyme's function. nih.gov This positions this compound and its analogues not just as markers of damage, but also as potential tools for modulating fundamental cellular processes, with implications for developing therapeutic agents.
The interaction of N6-substituted adenosines with proteins is another area of broader significance. Studies on the related ribonucleoside HEA have shown that it binds to human serum albumin (HSA), the most abundant protein in blood plasma, through hydrogen bonding and van der Waals forces. nih.gov Understanding how DNA adducts or related nucleoside analogues interact with proteins is crucial for predicting their distribution, stability, and biological activity within an organism. These interdisciplinary perspectives highlight that this compound is not merely a marker of DNA damage but a molecule with multifaceted implications for toxicology, enzymology, and drug design.
Q & A
Q. How is N6-HE-dA identified and quantified in DNA samples from exposure studies?
N6-HE-dA is detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., [d4]-N6-HE-dA). This method enables simultaneous quantification of N6-HE-dA alongside oxidative and unmodified nucleosides (e.g., 8-OHdG, dG, dA) in enzymatically digested DNA. Calibration curves for N6-HE-dA show linearity (R² > 0.989) with a lower limit of quantitation (LLOQ) of 0.01 ng/mL. Intra- and inter-day precision (RSD ≤ 18.8%) and accuracy (87.9–119%) ensure reliability in biomonitoring studies .
Q. What experimental design considerations are critical for studying N6-HE-dA as a biomarker of ethylene oxide (EO) exposure?
- Dose-response models : Inhalation exposure in mice (e.g., 0–200 ppm EO over 12 weeks) reveals dose-dependent increases in N6-HE-dA adduct levels in lung DNA.
- Tissue-specific analysis : DNA extraction and enzymatic hydrolysis protocols must optimize recovery of adducts while minimizing artifactual oxidation.
- Controls : Include unexposed cohorts and measure baseline adduct levels (e.g., endogenous 8-OHdG) to distinguish EO-specific effects .
Q. How does N6-HE-dA formation correlate with EO’s genotoxicity?
N6-HE-dA arises from the alkylation of adenine by EO’s reactive epoxide intermediates. It is a stable biomarker reflecting cumulative DNA damage, with adduct levels increasing proportionally to EO exposure. Co-detection of O6-(2-hydroxyethyl)-2'-deoxyguanosine (O6-HEdG) and 1-(2-hydroxyethyl)-2'-deoxyadenosine (N1-HEdA) provides complementary insights into EO’s preference for nucleophilic sites in DNA .
Advanced Research Questions
Q. What challenges exist in synthesizing N6-HE-dA and its derivatives for mechanistic studies?
Synthesis involves multi-step reactions, such as nucleophilic substitution of 2'-deoxyadenosine with 2-hydroxyethyl groups. Key steps include:
- Protection/deprotection : Use of silylating agents (e.g., 1,1,3,3-tetraisopropyldisiloxane) to protect hydroxyl groups during synthesis.
- Purification : Preparative TLC and column chromatography (e.g., DOWEX AG 50W-X8) ensure ≥83% purity.
- Validation : NMR, IR, and MS confirm structural integrity, while HPLC verifies purity (>97%) .
Q. How does N6-HE-dA influence DNA replication fidelity and polymerase activity?
N6-HE-dA adducts disrupt Watson-Crick base pairing, leading to error-prone replication by translesion synthesis (TLS) polymerases like hPol η and κ. These enzymes preferentially incorporate mismatched bases (dTMP, dGMP, dAMP) opposite the adduct, causing A→T/C mutations and frameshift deletions. Single-molecule sequencing or primer extension assays with modified templates can map replication errors .
Q. What structural insights into N6-HE-dA’s interaction with enzymes have been revealed by crystallography?
Co-crystallization of N6-HE-dA derivatives with yeast Rnr1 (ribonucleotide reductase) shows displacement of a conserved water molecule in the active site by the 2-hydroxyethyl group. This disrupts substrate binding, inhibiting enzyme activity (IC₅₀ values determined via kinetic assays). X-ray data (resolution ≤ 2.0 Å) and refinement statistics (Rwork/Rfree < 0.22) validate these interactions .
Q. How can N6-HE-dA adducts inform risk assessment models for EO exposure?
- Adduct persistence : Compare repair rates (e.g., via BER or NER pathways) across tissues.
- Mutational signatures : Link N6-HE-dA levels to A→T/C transversions in genomic data.
- Cross-species extrapolation : Use mouse models to predict human cancer risks, adjusting for metabolic and repair capacity differences .
Methodological Resources
- Quantification : LC-MS/MS protocols from [24].
- Synthesis : Detailed reaction schemes in [6, 12].
- Structural Analysis : Crystallography workflows in [14, 15].
- Replication Assays : TLS polymerase activity assays from [21].
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